2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
The compound “2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .
Synthesis Analysis
The synthesis of similar triazolopyrimidines has been reported to be carried out under green chemistry conditions via a multicomponent reaction . The process involves the use of lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused with a pyrimidine ring . This unique structure is believed to contribute to their biological activity .Chemical Reactions Analysis
In a study, mixtures of a triazolopyrimidine derivative, aromatic aldehydes, and a catalytic amount of 1,3-dimethylbenzimidazolium iodide were refluxed in tetrahydrofuran (THF) in the presence of sodium hydride . This resulted in the formation of arolyl-triazolopyrimidines .Scientific Research Applications
Medicinal Chemistry Applications
c-Met Inhibition: The c-Met receptor tyrosine kinase has gained attention as a potential therapeutic target. Inhibitors of c-Met have been extensively studied, and compounds like 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide show promise in this context. These molecules interfere with c-Met signaling pathways, which play a crucial role in cancer progression and metastasis. Researchers explore their efficacy in inhibiting tumor growth and metastasis .
Fluorescent Probes
Structural Studies and Imaging: The unique structure of this compound, with its 1,2,3-triazole-fused pyrimidine core, makes it an interesting candidate for use as a fluorescent probe. Researchers can attach fluorophores to specific positions within the molecule, allowing visualization of cellular processes. These probes aid in structural studies, cellular imaging, and tracking specific biomolecules in live cells .
Polymer Chemistry
Incorporation into Polymers: The presence of the 1,2,3-triazole ring system in This compound offers opportunities for its incorporation into polymer structures. Researchers can modify the compound to introduce reactive groups, allowing it to serve as a building block in polymer synthesis. These polymers find applications in drug delivery, materials science, and nanotechnology .
Other Potential Applications
Beyond the Known: While the above applications highlight the compound’s potential, further research may reveal additional uses. Investigating its interactions with other biological targets, exploring its pharmacokinetics, and assessing its toxicity profile are avenues for future investigation.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-16-8-6-14(7-9-16)10-22-17(28)12-26-13-23-19-18(20(26)29)24-25-27(19)11-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXAUXBBRVKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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